![molecular formula C20H21N3O2 B2904810 (E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2224433-70-7](/img/structure/B2904810.png)
(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide, commonly known as BF-DABM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BF-DABM is a small molecule that belongs to the class of benzofuran derivatives, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of BF-DABM involves its interaction with various molecular targets in the cell. BF-DABM has been shown to bind to the active site of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, thereby inhibiting its activity and inducing cell cycle arrest. BF-DABM has also been found to interact with the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. By inhibiting the NF-κB pathway, BF-DABM suppresses the production of pro-inflammatory cytokines and reduces inflammation. In addition, BF-DABM has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant genes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
BF-DABM has been found to exhibit various biochemical and physiological effects in the cell. In cancer cells, BF-DABM induces cell cycle arrest and apoptosis by inhibiting CDK4 activity and activating the p53 pathway. BF-DABM also suppresses the expression of anti-apoptotic proteins and promotes the expression of pro-apoptotic proteins. In addition, BF-DABM has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In inflammation, BF-DABM reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. BF-DABM also reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway and suppressing the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BF-DABM has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. BF-DABM is also easy to synthesize and can be produced in large quantities. However, BF-DABM has some limitations for lab experiments, including its potential toxicity and lack of selectivity for specific molecular targets. Further studies are needed to determine the optimal concentration and duration of BF-DABM treatment and to identify its specific molecular targets in the cell.
Zukünftige Richtungen
BF-DABM has great potential for therapeutic applications in various diseases, and future studies should focus on its optimization and development as a drug candidate. One direction for future research is to identify the specific molecular targets of BF-DABM and to optimize its structure to improve its selectivity and potency. Another direction is to investigate the pharmacokinetics and toxicity of BF-DABM in vivo and to determine its optimal dosing regimen. In addition, BF-DABM can be used as a lead compound for the development of new benzofuran derivatives with improved biological activity and pharmacological properties.
Synthesemethoden
The synthesis of BF-DABM involves a multi-step process that starts with the reaction of 2-aminopyridine with 2-bromo-1-benzofuran to form the intermediate compound 2-(benzofuran-2-yl)-3-(pyridin-2-yl)quinazolin-4(3H)-one. This intermediate is then reacted with dimethylformamide dimethyl acetal to form the final product BF-DABM. The synthesis method of BF-DABM has been optimized to achieve high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
BF-DABM has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BF-DABM has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BF-DABM has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, BF-DABM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(E)-N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-23(2)12-6-10-19(24)22-20(16-8-5-11-21-14-16)18-13-15-7-3-4-9-17(15)25-18/h3-11,13-14,20H,12H2,1-2H3,(H,22,24)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYKDQWACMLONE-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(C1=CN=CC=C1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(C1=CN=CC=C1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers](/img/structure/B2904728.png)
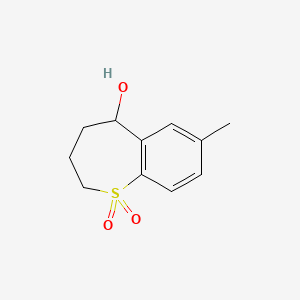
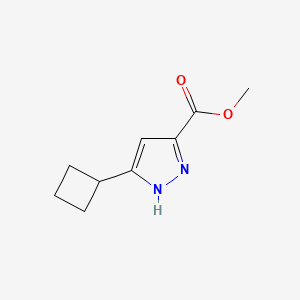
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2904734.png)
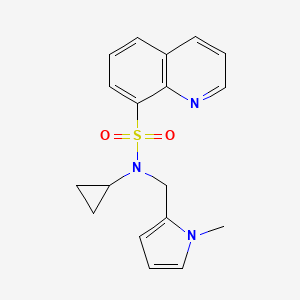


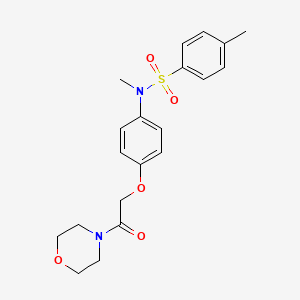
![N-(4-methoxyphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2904742.png)
![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2904743.png)
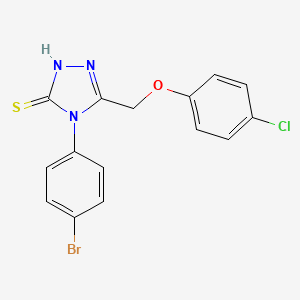
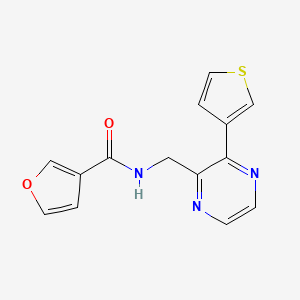
![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)
![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)